
4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 6-O-Trityl-alpha-D-glucopyranoside is a chemical compound with the molecular formula C31H29NO8 . It is primarily used in the intricate research and development of pharmaceutically active compounds and disease-associated macromolecular architectures .
Molecular Structure Analysis
The molecular weight of 4-Nitrophenyl 6-O-Trityl-alpha-D-glucopyranoside is 543.56 g/mol . The compound has a complex structure with 40 heavy atoms . The IUPAC name is (2 R ,5 S )-2- (4-nitrophenoxy)-6- (trityloxymethyl)oxane-3,4,5-triol .Physical And Chemical Properties Analysis
4-Nitrophenyl 6-O-Trityl-alpha-D-glucopyranoside has several computed properties. It has a molecular weight of 543.6 g/mol, an XLogP3 of 4.2, and a topological polar surface area of 134 Ų . It also has 3 hydrogen bond donors, 8 hydrogen bond acceptors, and 8 rotatable bonds .Scientific Research Applications
Chromogenic Substrate for α-D-Glucosidase Inhibitor
This compound acts as a chromogenic substrate for α-D-glucosidase inhibitor, which is used in the detection of glucansucrases and yeast α-D-glucosidase. It’s particularly useful in biochemical assays where the enzymatic cleavage of the substrate releases p-nitrophenol, which can be quantified by colorimetric detection .
Enzymatic Hydrolysis Assay
It serves as a substrate for enzymatic hydrolysis assays involving α-glucosidase. Upon hydrolysis, it produces 4-nitrophenol, which can be measured to assess enzyme activity .
Proteomics Research
The compound is utilized in proteomics research due to its specific interactions with enzymes and its role in facilitating studies on enzyme kinetics and inhibition .
Lysosomal α-Glucosidase and Maltase-Glucoamylase Substrate
It is also used as a substrate for lysosomal α-glucosidase and maltase-glucoamylase, enzymes that play critical roles in carbohydrate metabolism .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is alfa-D-glucosidase , an enzyme that plays a crucial role in the breakdown of complex carbohydrates . It also interacts with glucansucrases and yeast alfa-D-glucosidase , and serves as a substrate for lysosomal alfa-glucosidase and maltase-glucoamylase .
Mode of Action
4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside acts as a chromogenic substrate for alfa-D-glucosidase . This means that it changes color when it is cleaved by the enzyme, making it useful for studying the enzyme’s activity .
Biochemical Pathways
The compound is involved in the glycosidase pathway . When cleaved by glycosidases, it is converted into a yellow-colored product . This indicates that the enzyme is active and functioning properly.
Result of Action
The cleavage of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside by glycosidases results in the production of a yellow-colored product . This color change can be used to monitor the activity of the enzymes it targets, providing valuable information about their function and potential roles in disease processes.
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2/t26-,27-,28+,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYKQPASBOHHIN-RLXMVLCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)
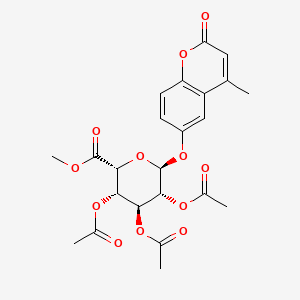
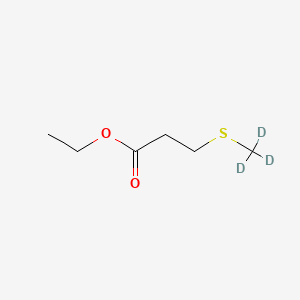

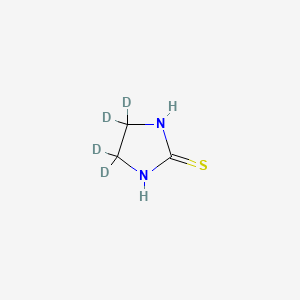
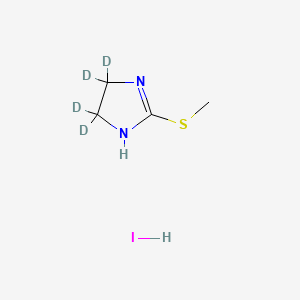

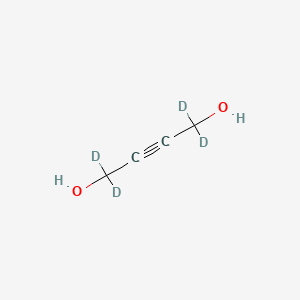
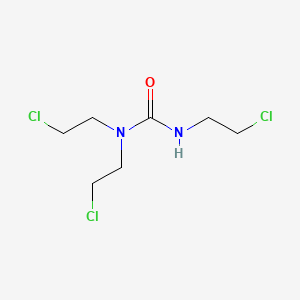

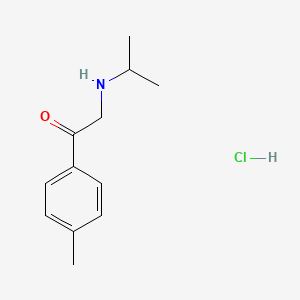

![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-in](/img/structure/B562093.png)